molecular formula C28H42ClN3O3 B1212250 Oxethazaine hydrochloride CAS No. 13930-31-9

Oxethazaine hydrochloride

Cat. No.: B1212250
CAS No.: 13930-31-9
M. Wt: 504.1 g/mol
InChI Key: AFFQPCNKJKMLTE-UHFFFAOYSA-N
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Description

Oxethazaine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C28H42ClN3O3 and its molecular weight is 504.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

Chemical Structure and Mechanism of Action
Oxethazaine is a glycine amide derivative with the molecular formula N,N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine. It exhibits a reversible loss of sensation by inhibiting sensory nerve impulses at the site of application. Unlike many local anesthetics, oxethazaine remains non-ionized in acidic environments, allowing for effective penetration through cell membranes and prolonged anesthetic action. Its mechanism involves:

  • Inhibition of Gastric Acid Secretion : Oxethazaine suppresses gastrin secretion, leading to reduced gastric acid production.
  • Local Anesthetic Effect : It provides topical anesthesia by decreasing sodium ion permeability across cell membranes, thus inhibiting nerve impulse conduction .

Gastrointestinal Disorders

Oxethazaine is primarily indicated for the symptomatic relief of conditions such as:

  • Gastritis
  • Peptic Ulcer Disease
  • Heartburn
  • Esophagitis
  • Hiatus Hernia

The combination of oxethazaine with antacids like aluminum hydroxide and magnesium hydroxide enhances its efficacy by neutralizing gastric acid while providing analgesic effects .

Pain Management

The anesthetic properties of oxethazaine make it suitable for managing pain associated with:

  • Gastroesophageal Reflux Disease (GERD)
  • Hemorrhoidal Pain
  • Anorectal Disorders

Clinical studies have shown that oxethazaine-containing formulations provide superior pain relief compared to conventional antacids alone .

In Vivo Studies

A study demonstrated that oxethazaine significantly inhibits the metabolism of midazolam in rats, suggesting potential interactions with other drugs during therapeutic use . Additionally, its effectiveness in treating gastric disorders has been confirmed through various clinical trials:

  • Double-Blind Clinical Study on GERD : Patients receiving oxethazaine combined with antacids reported complete relief from heartburn symptoms compared to those on antacids alone .
  • Functional Dyspepsia Treatment : A placebo-controlled trial showed that oxethazaine provided better symptom relief than placebo treatments in patients with functional dyspepsia .

Mechanism Exploration

Research indicates that oxethazaine not only alleviates pain but also exhibits antispasmodic effects on smooth muscle tissues. This dual action contributes to its effectiveness in treating gastrointestinal discomfort .

Chemical Reactions Analysis

Hepatic Metabolic Pathways

Oxethazaine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Key reactions include:

Table 1: Primary Metabolic Reactions of Oxethazaine

SubstrateReaction TypeMetabolite(s) FormedEnzyme InvolvedEffect on Bioactivity
OxethazaineHydroxylationβ-hydroxy-mephentermineCYP2C9, CYP3A4Reduced potency
OxethazaineHydroxylationβ-hydroxy-phentermineCYP2D6Reduced potency
β-hydroxy derivativesGlucuronidationGlucuronide conjugatesUGT1A1Enhanced excretion
  • Key Findings :

    • Over 99% of orally administered oxethazaine is metabolized in the liver .

    • The hydroxylated metabolites (β-hydroxy-mephentermine and β-hydroxy-phentermine) exhibit negligible pharmacological activity compared to the parent compound .

    • Glucuronidation further facilitates renal excretion, with <0.1% of the original dose recoverable in urine .

Reductive Metabolism in Hepatic Systems

Studies using perfused rat livers demonstrated oxethazaine’s influence on reductive metabolic pathways:

Table 2: Effects on Reductive Metabolism of Xenobiotics

SubstrateMetabolic PathwayEffect of Oxethazaine (10 μM)Proposed Mechanism
p-Nitrobenzoic acid (PNBA)Nitro-reduction to p-aminobenzoic acid↑ 240% activityCYP450-mediated enhancement under hypoxia-like conditions
Chloramphenicol (CP)Nitro-reduction to arylamine↑ 180% activityAltered hepatic microcirculation reducing O₂ availability
  • Mechanistic Insights :

    • Oxethazaine induces a hypoxia-like state in hepatocytes, promoting CYP450-dependent reductive reactions .

    • This contrasts with its inhibitory effects on oxidative metabolism (e.g., hexobarbital oxidation), which decreases by 65% at equivalent concentrations .

Interaction with Mitochondrial Respiration

Oxethazaine exhibits dose-dependent effects on mitochondrial electron transport chains:

Table 3: Mitochondrial Respiration Inhibition

Respiratory SubstrateComplex TargetedIC₅₀ (μM)Effect on O₂ Uptake
NADHComplex I28.4↓ 92% inhibition
SuccinateComplex II>100↑ 15% stimulation
Ascorbate/TMPDComplex IV45.2↓ 74% inhibition
  • Notes :

    • Inhibition of NADH-linked respiration correlates with disrupted hepatic glycogenolysis .

    • Transient stimulation of succinate oxidation occurs at low concentrations (5–20 μM), suggesting partial uncoupling of oxidative phosphorylation .

pH-Dependent Solubility and Reactivity

Oxethazaine’s chemical stability and membrane permeability are pH-sensitive:

text
Unionized form (pH < 3): Lipid-soluble, rapidly crosses cell membranes. Ionized form (pH > 5): Water-soluble, limited membrane penetration[3][8].
  • Implications :

    • Enhanced local anesthetic activity in acidic environments (e.g., stomach lumen) .

    • Reacts with gastric HCl to form soluble hydrochloride salts, maintaining mucosal adhesion .

Inhibition of Gastric Acid Secretion

Oxethazaine suppresses gastrin-induced acid secretion through noncompetitive inhibition:
Gastrin+ReceptorOxethazaineInactive Complex\text{Gastrin}+\text{Receptor}\xrightarrow{\text{Oxethazaine}}\text{Inactive Complex}

  • Kinetic Parameters :

    • Ki=1.2×107MK_i=1.2\times 10^{-7}\,\text{M} (gastrin receptor binding) .

    • Reduces basal acid output by 68% in canine models .

Properties

CAS No.

13930-31-9

Molecular Formula

C28H42ClN3O3

Molecular Weight

504.1 g/mol

IUPAC Name

2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C28H41N3O3.ClH/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24;/h7-16,32H,17-22H2,1-6H3;1H

InChI Key

AFFQPCNKJKMLTE-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2.Cl

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2.Cl

Key on ui other cas no.

13930-31-9

Related CAS

126-27-2 (Parent)

Synonyms

2,2'-((2-hydroxyethyl)imino)bis(N-alpha,alpha-dimethylphenethyl)-N-methylacetamide
Mucaine
Muthesa
Oxaine
oxetacain
oxethazaine
oxethazaine hydrochloride
oxethazaine monohydrochloride
oxethazine
Robercain R
Tepilta

Origin of Product

United States

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